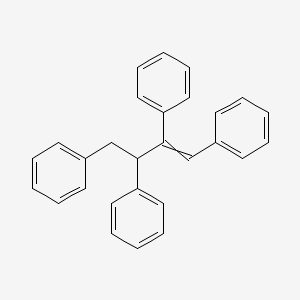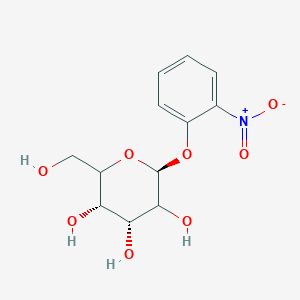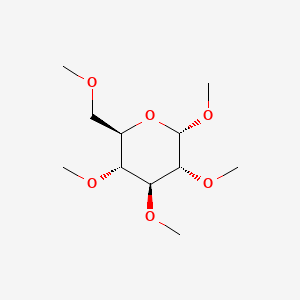
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tic-OH: This compound is known for its unique chemical structure and properties, making it a subject of interest in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of Z-Tic-OH involves specific synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography (HPLC) to facilitate the rapid, quantitative separation of compounds from each other and from other constituents of complex mixtures . The synthesis typically involves the reaction of titanium and carbon to form titanium carbide (TiC), which is then further processed to obtain Z-Tic-OH .
Industrial Production Methods: : Industrial production of Z-Tic-OH often employs advanced techniques such as carbothermal reduction and direct reaction methods. These methods ensure the efficient and large-scale production of the compound, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions: : Z-Tic-OH undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: : Common reagents used in the reactions involving Z-Tic-OH include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions of Z-Tic-OH depend on the specific reagents and conditions used. These products are typically characterized using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy .
Scientific Research Applications
Chemistry: : In chemistry, Z-Tic-OH is used as a reagent in various synthetic processes. Its unique properties make it valuable for developing new compounds and materials.
Biology: : In biological research, Z-Tic-OH is studied for its potential effects on cellular processes and molecular interactions. It is used in experiments to understand its role in biological systems and its potential therapeutic applications.
Medicine: : In medicine, Z-Tic-OH is explored for its potential use in drug development and delivery. Its ability to interact with specific molecular targets makes it a promising candidate for developing new treatments.
Industry: : In the industrial sector, Z-Tic-OH is used in the production of advanced materials and coatings. Its properties, such as high hardness and chemical stability, make it suitable for various industrial applications .
Mechanism of Action
Mechanism of Action: : The mechanism by which Z-Tic-OH exerts its effects involves its interaction with specific molecular targets and pathways. These interactions lead to changes in cellular processes and molecular functions, contributing to its observed effects .
Molecular Targets and Pathways: : Z-Tic-OH targets specific proteins and enzymes in biological systems, modulating their activity and influencing various cellular pathways. These interactions are crucial for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : Z-Tic-OH is compared with other similar compounds, such as titanium carbonitride (TiCxN1-x) and aluminium oxide-silicon carbide (Al2O3-SiC) composites. These compounds share some properties with Z-Tic-OH but also exhibit unique characteristics that differentiate them .
List of Similar Compounds
- Titanium carbonitride (TiCxN1-x)
- Aluminium oxide-silicon carbide (Al2O3-SiC)
- Zolpidem
- Zaleplon
- Eszopiclone
Z-Tic-OH’s unique properties and applications make it a valuable compound in various fields of research and industry. Its potential for further development and exploration continues to drive scientific interest and innovation.
Properties
Molecular Formula |
C18H16NO4- |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/p-1 |
InChI Key |
YWVQGUBCAUFBCP-UHFFFAOYSA-M |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Phenylethenyl)phenyl]-1,3-benzoxazole](/img/structure/B14755398.png)


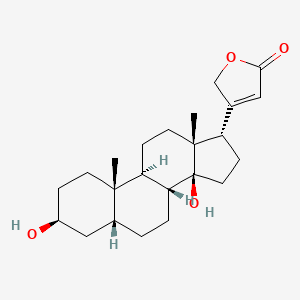
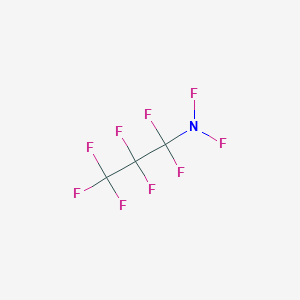
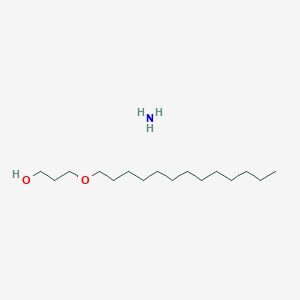


![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![Pyrimido[4,5-C]quinoline](/img/structure/B14755456.png)
